6-Amino-2-[(3-chlorophenyl)methylsulfanyl]-1,3-diazinan-4-one
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Overview
Description
6-Amino-2-[(3-chlorophenyl)methylsulfanyl]-1,3-diazinan-4-one is a heterocyclic compound that contains a diazinane ring substituted with an amino group, a chlorophenyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-[(3-chlorophenyl)methylsulfanyl]-1,3-diazinan-4-one typically involves the reaction of 3-chlorobenzyl chloride with 6-amino-1,3-diazinan-4-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-[(3-chlorophenyl)methylsulfanyl]-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted aromatic compounds
Scientific Research Applications
6-Amino-2-[(3-chlorophenyl)methylsulfanyl]-1,3-diazinan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Amino-2-[(3-chlorophenyl)methylsulfanyl]-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-[(3-chlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one
- 6-Amino-2-[(3-chlorophenyl)methylsulfanyl]-1H-pyrimidin-5-one
- 6-Amino-2-[(3-chlorophenyl)methylsulfanyl]-1H-pyrimidin-7-one
Uniqueness
6-Amino-2-[(3-chlorophenyl)methylsulfanyl]-1,3-diazinan-4-one is unique due to its diazinane ring structure, which distinguishes it from other similar compounds that contain pyrimidine or pyridine rings. This structural difference may result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14ClN3OS |
---|---|
Molecular Weight |
271.77 g/mol |
IUPAC Name |
6-amino-2-[(3-chlorophenyl)methylsulfanyl]-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H14ClN3OS/c12-8-3-1-2-7(4-8)6-17-11-14-9(13)5-10(16)15-11/h1-4,9,11,14H,5-6,13H2,(H,15,16) |
InChI Key |
OEHHMAHWQUGYHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(NC1=O)SCC2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
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